2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetic acid
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Overview
Description
2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetic acid typically involves multiple steps. One common method starts with the esterification of 2-(1H-indol-3-yl)acetic acid using a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate. This intermediate is then reacted with hydrazine hydrate in methanol to yield 2-(1H-indol-3-yl)acetohydrazide. The final step involves reacting the hydrazide with 2,3-dichlorophenylboronic acid under basic conditions to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetic acid can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the methoxy group.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction with sodium borohydride typically yields the corresponding alcohols.
Scientific Research Applications
2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as an anticancer agent, particularly in breast cancer research.
Mechanism of Action
The mechanism of action of 2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichlorophenylacetic acid
- (2,3-Dichlorophenyl)sulfanyl acetic acid
- Acetic acid, (2,3-dichlorophenyl)methyl ester
Uniqueness
What sets 2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetic acid apart from similar compounds is its indole core, which imparts unique biological activities. The presence of the 2,3-dichlorophenyl and methoxy groups further enhances its pharmacological properties, making it a promising candidate for drug development.
Properties
Molecular Formula |
C17H13Cl2NO3 |
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Molecular Weight |
350.2 g/mol |
IUPAC Name |
2-[4-(2,3-dichlorophenyl)-5-methoxy-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C17H13Cl2NO3/c1-23-13-6-5-12-15(9(8-20-12)7-14(21)22)16(13)10-3-2-4-11(18)17(10)19/h2-6,8,20H,7H2,1H3,(H,21,22) |
InChI Key |
KHSGOXXIQUFICF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2CC(=O)O)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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